molecular formula C13H12N4O3 B2821765 N-(4-carbamoylphenyl)-6-methoxypyrimidine-4-carboxamide CAS No. 2034256-18-1

N-(4-carbamoylphenyl)-6-methoxypyrimidine-4-carboxamide

Cat. No.: B2821765
CAS No.: 2034256-18-1
M. Wt: 272.264
InChI Key: OJEJRZNGXCVDCC-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-6-methoxypyrimidine-4-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine ring substituted with a methoxy group and a carboxamide group, along with a phenyl ring bearing a carbamoyl group. Its structural complexity allows it to participate in diverse chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-6-methoxypyrimidine-4-carboxamide typically involves multi-step reactions. One common approach is the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide to form an intermediate, which is then subjected to further reactions to introduce the pyrimidine ring and methoxy group . The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine or pyridine .

Industrial Production Methods

For industrial production, the synthetic pathway is optimized to improve yields and reduce costs. This often involves the use of safer and more efficient reagents and solvents. For example, tetrahydrofuran can be used as a substitute for dichloromethane to minimize health risks . The overall yield of the industrial process can exceed 78%, making it a viable option for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-6-methoxypyrimidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to convert nitro groups to amines or reduce other functional groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reductions, oxidizing agents like potassium permanganate for oxidations, and bases like sodium hydroxide for substitutions . The reaction conditions can vary, but they often involve controlled temperatures and pressures to ensure optimal yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce carboxylic acids or ketones, while reduction reactions can yield amines or alcohols .

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-6-methoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets in biological systems. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various cellular pathways, leading to therapeutic effects in diseases like cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-carbamoylphenyl)-6-methoxypyrimidine-4-carboxamide stands out due to its unique combination of a pyrimidine ring with a methoxy group and a carboxamide group. This structure allows it to participate in a broader range of chemical reactions and enhances its potential for diverse applications in research and industry .

Properties

IUPAC Name

N-(4-carbamoylphenyl)-6-methoxypyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3/c1-20-11-6-10(15-7-16-11)13(19)17-9-4-2-8(3-5-9)12(14)18/h2-7H,1H3,(H2,14,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEJRZNGXCVDCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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